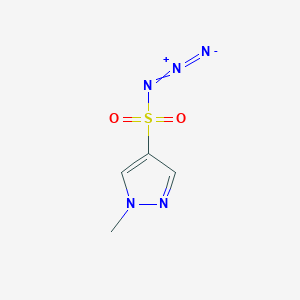
(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone
Overview
Description
“(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone” is an organic compound with the molecular formula C14H10F2O3S . It has a molecular weight of 296.29 . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a powder . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Synthesis and Antimicrobial Applications
The compound (2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone has been explored in scientific research for its potential in the synthesis of antimicrobial agents. For instance, Mallesha and Mohana (2014) synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which showed good antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting that modifications of the core structure can enhance its biological activity. The promising results from these derivatives highlight the potential of (2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone as a precursor in the development of new antimicrobial agents Mallesha & Mohana, 2014.
Chemical Synthesis and Characterization
In the realm of chemical synthesis, Zheng Rui (2010) utilized piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials to prepare (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through a series of chemical reactions, including amidation and Friedel-Crafts acylation. This work not only demonstrates the feasibility of synthesizing derivatives of (2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone but also provides insight into the structural characterization of such compounds, paving the way for further research into their potential applications Rui, 2010.
Material Science and Polymer Applications
In material science, the derivative of a similar difluoro aromatic ketone monomer was used by Shi et al. (2017) to prepare poly(arylene ether sulfone)s (PAES) containing multiple benzyl quaternary ammonium groups. These materials exhibited good hydroxide conductivity and alkaline stability, indicating the potential of (2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone derivatives in the development of high-performance polymers for various applications, including energy and environmental technologies Shi et al., 2017.
properties
IUPAC Name |
(2,4-difluorophenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHVOXMBJFJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)



![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)

![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)
![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)


![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)
